6-Nitro-2-(fluoromethyl)-3-(2-methylphenyl)-4(3H)-quinazolinone is a synthetically derived organic compound often used as a key intermediate in the multi-step synthesis of afloqualone. [] Afloqualone is a centrally acting muscle relaxant. [, , , , , , ] This compound belongs to the class of quinazolinones, which are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. [, ]
4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are characterized by their fused bicyclic structure, which consists of a benzene ring and a pyrimidine ring. This particular derivative features a fluoromethyl group, a nitro group, and a methylphenyl substituent, which contribute to its chemical reactivity and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, including cyclocondensation reactions involving 2-amino-N-methoxybenzamides and aldehydes, as well as other synthetic pathways that utilize different starting materials and conditions. Research has shown that quinazolinones exhibit significant biological activities, including antibacterial and antiviral properties, making them of great interest in pharmaceutical development .
4(3H)-Quinazolinone derivatives are classified as heterocyclic compounds. They are further categorized based on their substituents and functional groups, which influence their chemical behavior and biological activity. This specific compound is notable for its fluoromethyl and nitro groups, which are often associated with enhanced pharmacological properties.
The synthesis of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- can be achieved through several methods:
The molecular structure of 4(3H)-Quinazolinone, 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitro- can be depicted as follows:
4(3H)-Quinazolinone derivatives can undergo various chemical transformations:
The mechanism of action for quinazolinones often involves interaction with specific biological targets:
Studies indicate that modifications on the quinazolinone core significantly affect binding affinity and biological activity against various pathogens .
Analytical techniques such as High Performance Liquid Chromatography and Mass Spectrometry are commonly employed to characterize these compounds and confirm purity .
4(3H)-Quinazolinone derivatives have garnered attention for their potential applications in:
Quinazolinones represent a privileged scaffold in medicinal chemistry, with documented therapeutic applications spanning over a century. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was synthesized by Griess in 1869, while the term "quinazoline" was formalized by Weddige in 1887 [9]. Historically, these nitrogen-containing heterocycles gained prominence after the 1950s, following the isolation of bioactive natural alkaloids like febrifugine from Dichroa febrifuga, which exhibited potent antimalarial properties [9] [10]. The structural robustness of the 4(3H)-quinazolinone core—stable under acidic, basic, and oxidative conditions—facilitated its diversification into pharmacologically active agents [9]. By the 21st century, over 40,000 biologically active quinazolinone derivatives had been documented, culminating in FDA-approved drugs such as:
Table 1: Historical Milestones in Quinazolinone-Based Drug Development
Year | Discovery/Development | Significance |
---|---|---|
1869 | Griess synthesizes first quinazoline derivative | Foundation of quinazoline chemistry |
1887 | Weddige coins term "quinazoline" | Formal classification of the scaffold |
1951 | Methaqualone (sedative-hypnotic) marketed | First commercial quinazolinone drug |
2003 | Raltitrexed approved for colorectal cancer | Demonstrated anticancer applications |
2014 | Idelalisib approved for leukemia/lymphoma | Validated kinase targeting with quinazolinones |
The strategic incorporation of fluorine and nitro groups into the quinazolinone scaffold profoundly influences its physicochemical and pharmacological behavior. Fluorination, particularly at the 2-position:
The nitro group at position 6:
The 2-methylphenyl group at N3 and the fluoromethyl moiety at C2 synergistically optimize steric, electronic, and pharmacokinetic properties:
Table 2: Impact of Key Substituents on Quinazolinone Bioactivity
Substituent | Position | Key Physicochemical Effects | Biological Consequences |
---|---|---|---|
Fluoromethyl | C2 | ↑ Lipophilicity (ΔLogP +0.3); H-bond acceptor | Enhanced antibacterial potency; Improved CNS penetration |
2-Methylphenyl | N3 | ↑ Steric bulk; π-π stacking capability | Selective kinase inhibition; Reduced off-target effects |
Nitro | C6 | Strong electron withdrawal; H-bond acceptor | Synergistic β-lactam potentiation; Antibiotic resensitization |
Combined, these groups confer unique bioactivity to 2-(fluoromethyl)-3-(2-methylphenyl)-6-nitroquinazolin-4(3H)-one, including:
Table 3: Documented Bioactivities of 2-(Fluoromethyl)-3-(2-Methylphenyl)-6-Nitroquinazolin-4(3H)-One
Bioactivity | Experimental Model | Key Findings | Reference |
---|---|---|---|
Antibacterial synergy | MRSA-infected mouse model | Reduced bacterial load 99.9% with piperacillin | [3] |
Anti-inflammatory | LPS-stimulated microglia | Suppressed IL-1β/TNF-α by 60–70% at 10 μM | [6] |
Kinase inhibition | VEGFR-2 enzymatic assay | IC₅₀ = 0.47 μM (vs. 0.30 μM for positive control) | [10] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7